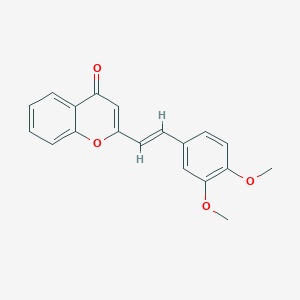

2-(3,4-Dimethoxystyryl)-4H-chromen-4-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C19H16O4 |

|---|---|

Molecular Weight |

308.3 g/mol |

IUPAC Name |

2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]chromen-4-one |

InChI |

InChI=1S/C19H16O4/c1-21-18-10-8-13(11-19(18)22-2)7-9-14-12-16(20)15-5-3-4-6-17(15)23-14/h3-12H,1-2H3/b9-7+ |

InChI Key |

DLGKFWXMKAOKRL-VQHVLOKHSA-N |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C2=CC(=O)C3=CC=CC=C3O2)OC |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC2=CC(=O)C3=CC=CC=C3O2)OC |

Origin of Product |

United States |

Synthetic Methodologies for 2 3,4 Dimethoxystyryl 4h Chromen 4 One and Analogs

Established Reaction Pathways for 2-Styrylchromone Formation

Traditional methods for constructing the 2-styrylchromone scaffold have been well-documented, providing reliable pathways to these molecules. These methods often involve multi-step sequences that have been refined over time. The most common strategies include the Aldol (B89426) condensation/oxidative cyclization and the Baker-Venkataraman rearrangement. researchgate.netnih.gov

Aldol Condensation Strategies for 2-Styrylchromone Synthesis

The Aldol condensation is a cornerstone reaction in organic synthesis for forming carbon-carbon bonds and is a key strategy for preparing 2-styrylchromones. wikipedia.orgsigmaaldrich.com This approach typically involves the reaction of two main carbonyl-containing precursors. clockss.org One of the most established routes consists of a base-promoted condensation between a 2-methylchromone (B1594121) and a substituted benzaldehyde (B42025), such as 3,4-dimethoxybenzaldehyde, to yield the target 2-(3,4-Dimethoxystyryl)-4H-chromen-4-one. researchgate.netjapsonline.com

Another variation of this strategy involves the base-catalyzed condensation of o-hydroxyacetophenones with cinnamaldehydes. This reaction forms an intermediate chalcone-like structure, which then undergoes oxidative cyclization to yield the final 2-styrylchromone. clockss.org The choice of base and reaction conditions can be tailored to optimize the yield of the desired product. japsonline.com

| Method | Reactants | Key Features |

| Condensation of 2-Methylchromone | 2-Methylchromone, Substituted Benzaldehyde | A two-step process where the 2-methylchromone is first synthesized and then condensed with an aldehyde. japsonline.com |

| Condensation with Cinnamaldehyde | o-Hydroxyacetophenone, Substituted Cinnamaldehyde | A direct condensation followed by an oxidative cyclization step to form the chromone (B188151) ring. clockss.org |

Precursors and Intermediate Compounds in 2-Styrylchromone Synthesis

The synthesis of 2-styrylchromones relies on readily available starting materials. The specific precursors depend on the chosen synthetic pathway.

For the method involving the condensation of a 2-methylchromone, the primary precursors are an o-hydroxyacetophenone and an appropriate benzaldehyde derivative (e.g., 3,4-dimethoxybenzaldehyde). japsonline.com The synthesis first involves the formation of 2-methylchromone from 2'-hydroxyacetophenone. japsonline.com In this process, intermediates such as a diketone, specifically 1-(2-hydroxyphenyl)butane-1,3-dione, and 2-hydroxy-2-methylchromanone can be formed before the final 2-methylchromone is obtained. japsonline.com This 2-methylchromone then serves as the key intermediate for the subsequent Aldol condensation.

Alternatively, the direct condensation pathway utilizes o-hydroxyacetophenones and cinnamaldehydes as the primary precursors. clockss.org The reaction proceeds through an o-hydroxy-2-cinnamylideneacetophenone intermediate, which is then cyclized. clockss.org In other methods, such as those involving a Baker-Venkataraman rearrangement, the key intermediate is a 1-(2-hydroxyaryl)-3-styryl-1,3-propanedione, which undergoes cyclodehydration to form the chromone ring. researchgate.nettandfonline.comtandfonline.com

| Synthetic Pathway | Precursors | Key Intermediates |

| 2-Methylchromone Route | 2'-Hydroxyacetophenone, Benzaldehyde derivatives | 1-(2-Hydroxyphenyl)butane-1,3-dione, 2-Hydroxy-2-methylchromanone, 2-Methylchromone. japsonline.com |

| Direct Condensation Route | o-Hydroxyacetophenones, Cinnamaldehydes | o-Hydroxy-2-cinnamylideneacetophenones. clockss.org |

| Cyclodehydration Route | o-Hydroxyacetophenones, Cinnamic acids | 1-(2-Hydroxyaryl)-3-styryl-1,3-propanediones. researchgate.nettandfonline.com |

Mechanistic Insights into 2-Styrylchromone Ring Closure and Styryl Moiety Formation

The formation of the 2-styrylchromone scaffold involves distinct mechanistic steps for ring closure and the introduction of the styryl group. In the base-catalyzed Aldol condensation of a 2-methylchromone with a benzaldehyde, the mechanism begins with the deprotonation of the methyl group of the 2-methylchromone to form a resonance-stabilized enolate. wikipedia.orgjapsonline.com This enolate then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. The subsequent β-hydroxy carbonyl adduct readily undergoes dehydration (elimination of a water molecule), driven by the formation of a stable, conjugated system, to yield the final 2-styrylchromone. organic-chemistry.orgmasterorganicchemistry.com

For the pathway involving the condensation of an o-hydroxyacetophenone with a cinnamaldehyde, the initial base-catalyzed Aldol reaction forms the o-hydroxy-2-cinnamylideneacetophenone intermediate. The subsequent ring closure is an oxidative cyclization step. clockss.org This transformation can be achieved using reagents like iodine in dimethyl sulfoxide (B87167) (DMSO) or selenium dioxide (SeO2), which facilitate the formation of the heterocyclic pyranone ring. clockss.org

In syntheses proceeding via a 1,3-dione intermediate (from a Baker-Venkataraman rearrangement), the ring closure is typically an acid-catalyzed intramolecular cyclization. The enol form of the diketone attacks the phenolic hydroxyl group, and subsequent dehydration yields the chromone ring system. researchgate.net

Innovative Synthetic Approaches to 2-Styrylchromone Derivatives

In response to the growing need for sustainable chemical processes, recent research has focused on developing novel synthetic methods for 2-styrylchromones. These innovative approaches aim to improve efficiency, reduce environmental impact, and simplify reaction procedures.

Ionic Liquid-Promoted Synthesis Techniques

Ionic liquids (ILs) have emerged as promising alternative reaction media and catalysts in organic synthesis. uakron.edu They are non-volatile, non-corrosive, and can often be recycled. In the context of chromone synthesis, the acidic ionic liquid triethylammonium (B8662869) hydrogen sulphate, [Et3NH][HSO4], has been successfully employed as an efficient Brønsted acid catalyst under solvent-free conditions. nih.gov This methodology has been applied to the Biginelli reaction to synthesize novel chromone-pyrimidine coupled derivatives. The ionic liquid acts as a catalyst in the molten state, promoting the reaction efficiently. The reusability of the ionic liquid has been demonstrated, maintaining high catalytic performance over several cycles. nih.gov This approach highlights the potential of ionic liquids to facilitate complex organic transformations in a more sustainable manner.

Eco-Friendly and Reusable Reaction Media in Chromone Synthesis

The development of green synthetic protocols is a major focus in modern chemistry. For 2-styrylchromone synthesis, several eco-friendly methods have been reported. One such method utilizes polyethylene (B3416737) glycol (PEG-400) as a recoverable and reusable reaction medium. proquest.com The synthesis of 2-styrylchromones from 2-hydroxyacetophenones and cinnamaldehydes proceeds in the presence of a catalytic amount of piperidine (B6355638) in PEG-400, followed by oxidative cyclization with iodine in the same vessel. proquest.com

Another environmentally benign approach is the use of solvent-free grinding techniques. The cyclodehydration of 1-(2-hydroxyaryl)-3-styryl-1,3-propanediones can be achieved by simply grinding the intermediate with phosphorus pentoxide in a mortar and pestle at room temperature. researchgate.nettandfonline.com This method avoids the use of hazardous organic solvents and simplifies the work-up procedure, as the product can be isolated by adding ice-cold water. researchgate.net Furthermore, conducting reactions in aqueous media represents another green chemistry approach that has been applied to the synthesis of functionalized chromones. nih.gov These methods align with the principles of green chemistry by minimizing waste and avoiding toxic substances.

Iodine-Mediated Cyclization Pathways for Chromone Derivatives

Iodine-mediated reactions provide an effective route for the synthesis of chromone derivatives. This method often involves the oxidative cyclization of 2'-hydroxychalcones, which are key precursors to flavones and related structures. The reaction typically proceeds in the presence of molecular iodine, often with a solvent like dimethyl sulfoxide (DMSO), which can also act as an oxidant.

While a specific iodine-mediated synthesis for this compound is not extensively detailed in the reviewed literature, a plausible pathway can be extrapolated from the synthesis of analogous 2-styrylchromones. This proposed synthesis would begin with the appropriate 2'-hydroxychalcone (B22705) precursor, namely (E)-1-(2-hydroxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one.

The general mechanism for the iodine-catalyzed cyclization of a 2'-hydroxychalcone to a flavone (B191248) is believed to proceed through an electrophilic attack of iodine on the double bond of the chalcone (B49325). This is followed by an intramolecular cyclization involving the hydroxyl group, and subsequent elimination and oxidation steps to yield the final chromone ring system. In the context of synthesizing this compound, the reaction would be initiated by treating the corresponding 2'-hydroxycinnamylideneacetophenone with a catalytic amount of iodine in a suitable solvent system, such as DMSO, under reflux conditions. This method is advantageous due to the relatively mild reaction conditions and the accessibility of the starting materials.

Characterization Techniques for this compound and Related Compounds

Spectroscopic Methods for Structural Elucidation (e.g., UV-Vis, FTIR, NMR, HRMS)

UV-Vis Spectroscopy: Ultraviolet-visible spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for characterizing compounds with conjugated systems. The extended π-system of this compound, encompassing the chromone core and the styryl substituent, is expected to result in characteristic absorption bands in the UV-Vis spectrum. Generally, chromone derivatives exhibit strong absorptions in the range of 250-400 nm. The specific absorption maxima are influenced by the substitution pattern on the aromatic rings.

| Technique | Expected λmax (nm) | Description |

|---|---|---|

| UV-Vis | ~250-400 | Corresponds to π → π* transitions within the conjugated system. |

FTIR Spectroscopy: Fourier-transform infrared spectroscopy is employed to identify the functional groups present in a molecule. For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the carbonyl group (C=O) of the chromone ring, the carbon-carbon double bonds (C=C) of the styryl group and aromatic rings, and the carbon-oxygen bonds (C-O) of the ether linkages.

| Technique | Expected Wavenumber (cm⁻¹) | Functional Group Assignment |

|---|---|---|

| FTIR | ~1650-1600 | C=O stretching (chromone ketone) |

| ~1600-1450 | C=C stretching (aromatic and styryl) | |

| ~1250-1000 | C-O stretching (ether linkages) | |

| ~3050-3000 | C-H stretching (aromatic and vinylic) |

NMR Spectroscopy: Nuclear Magnetic Resonance spectroscopy is a powerful tool for determining the detailed structure of a molecule.

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. Key signals would include those for the aromatic protons on the chromone and dimethoxyphenyl rings, the vinylic protons of the styryl group, and the methoxy (B1213986) protons. The coupling constants between the vinylic protons would confirm the trans configuration of the styryl double bond.

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the chromone ring would appear significantly downfield. Other characteristic signals would correspond to the carbons of the aromatic rings, the styryl double bond, and the methoxy groups.

| Technique | Expected Chemical Shift (δ, ppm) | Proton/Carbon Assignment |

|---|---|---|

| ¹H NMR | ~8.2-7.4 | Aromatic protons (chromone) |

| ~7.5-6.8 | Aromatic and vinylic protons (styryl and dimethoxyphenyl) | |

| ~6.5 | Vinylic proton (styryl) | |

| ~3.9 | Methoxy protons (-OCH₃) | |

| ¹³C NMR | ~178 | C=O (chromone ketone) |

| ~163-107 | Aromatic and vinylic carbons | |

| ~156 | C-O (chromone ether) | |

| ~149 | C-O (dimethoxyphenyl) | |

| ~56 | -OCH₃ |

High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the precise molecular weight of a compound, which allows for the determination of its elemental composition. For this compound (C₁₉H₁₆O₄), the expected exact mass would be a key piece of data for confirming its identity.

| Technique | Expected [M+H]⁺ (m/z) | Molecular Formula |

|---|---|---|

| HRMS | ~321.1076 | C₁₉H₁₇O₄⁺ |

Preclinical Investigations of Biological Activities of 2 3,4 Dimethoxystyryl 4h Chromen 4 One and Analogs

Anticancer Activity Evaluations

Analogs of 2-(3,4-Dimethoxystyryl)-4H-chromen-4-one have been synthesized and evaluated for their potential as anticancer agents. These investigations have explored their effectiveness against various cancer cell lines, the molecular targets they interact with, and the cellular processes they disrupt to inhibit cancer cell proliferation.

In Vitro Cytotoxicity Assessments (e.g., on HeLa cells, MCF-7, HCT-116)

The cytotoxic potential of 2-styrylchromone analogs has been assessed against a panel of human carcinoma cell lines. In one study, a series of analogs were synthesized and tested for their antiproliferative effects. While many of the tested compounds showed limited activity, one analog demonstrated notable potency against cervical cancer cells. Specifically, the analog designated as 4q exhibited an IC₅₀ value of 4.9 µM against HeLa cells. nih.gov Another analog, 4m, showed moderate activity against PC-3 prostate cancer cells with an IC₅₀ value of 28.9 µM, suggesting some degree of cell-line selectivity. nih.gov

Other studies on related 4H-chromene structures have also revealed potent cytotoxic activity. A focused set of novel chromenes showed activity in the nanomolar range (IC₅₀: 7.4–640 nM) across melanoma, prostate, and glioma cancer cell lines. nih.gov For instance, one of these chromene analogs was particularly effective against the A172 human glioma cell line with an IC₅₀ value of 7.4 nM. nih.gov While not 2-styrylchromones, these findings highlight the potential of the broader chromene scaffold in cancer research. The cytotoxicity of these compounds is often evaluated on cell lines such as the human breast adenocarcinoma (MCF-7) and human colorectal carcinoma (HCT-116), though specific IC₅₀ values for 2-styrylchromones on these lines were not detailed in the reviewed literature.

| Compound/Analog | Cell Line | Reported IC₅₀ Value | Reference |

|---|---|---|---|

| 2-Styrylchromone Analog (4q) | HeLa (Cervical Cancer) | 4.9 µM | nih.gov |

| 2-Styrylchromone Analog (4m) | PC-3 (Prostate Cancer) | 28.9 µM | nih.gov |

| 4H-Chromene Analog (4e) | A172 (Glioma) | 7.4 nM | nih.gov |

| 4H-Chromene Analog (4e) | A375 (Melanoma) | 80 nM | nih.gov |

Molecular Targets in Cancer Pathways (e.g., Human Kinesin Eg5)

A key strategy in modern cancer therapy is to target specific proteins that are essential for cancer cell division and proliferation. One such target is the human kinesin Eg5 (also known as KSP or KIF11), a motor protein crucial for forming the bipolar mitotic spindle during cell division. biolinks.co.jpnih.gov Inhibition of Eg5 prevents the separation of centrosomes, leading to the formation of a monopolar spindle, which triggers mitotic arrest and ultimately leads to apoptotic cell death. nih.govcytoskeleton.com

Because Eg5 is primarily active in proliferating cells, inhibitors targeting this protein are expected to have a better safety profile compared to traditional anti-mitotic drugs like taxanes, which can cause neurotoxicity by disrupting microtubules in non-dividing neurons. nih.govcytoskeleton.com Several small molecule inhibitors of Eg5 have been discovered, with some entering clinical trials. nih.gov While direct inhibition of Eg5 by this compound or its close analogs has not been explicitly demonstrated in the available literature, the induction of mitotic arrest by related heterocyclic compounds suggests that Eg5 could be a potential, yet unconfirmed, molecular target for this class of molecules. Further research is needed to determine if 2-styrylchromones exert their anticancer effects through the inhibition of Eg5 or other molecular targets within cancer pathways.

Cellular Mechanisms of Action (e.g., Cell Cycle Arrest, Apoptosis Induction)

Investigations into the cellular effects of 2-styrylchromone analogs indicate that their cytotoxic activity is linked to the disruption of the cell cycle and the induction of programmed cell death, or apoptosis.

Flow cytometric analysis of HeLa cells treated with the cytotoxic analog 4q at a concentration of 5 µM revealed an increase in the sub-G1 cell population. nih.gov This sub-G1 peak is a characteristic indicator of DNA fragmentation, a key feature of apoptosis. Further confirmation of apoptosis was obtained through DAPI staining, which also showed evidence of DNA fragmentation in treated cells. nih.gov

The induction of cell cycle arrest is a common mechanism for anticancer agents. frontiersin.org Studies on structurally similar compounds, such as certain stilbenoids and chalcones, have shown that they can induce cell cycle arrest at the G2/M phase. nih.govmdpi.com This arrest prevents cells from entering mitosis, eventually leading to apoptosis. For example, a bromo-stilbene analog was found to arrest human lung cancer cells in the G2/M phase, which was followed by an increase in the sub-G1 population, indicating subsequent apoptosis. nih.gov This was associated with the downregulation of cyclin B1, a key protein for G2/M transition, and the upregulation of the pro-apoptotic protein p53. nih.gov Given that 2-styrylchromones cause an accumulation of cells in the sub-G1 phase, it is plausible that they also mediate their effects through cell cycle arrest, although the specific phase of arrest may vary between different analogs and cell types.

Anti-inflammatory Effects

In addition to their anticancer potential, 2-styrylchromones and their derivatives have been investigated for their anti-inflammatory properties. These studies focus on their ability to modulate the production of inflammatory signaling molecules and interfere with the underlying cellular pathways that drive inflammation.

Modulation of Inflammatory Mediators (e.g., MCP-1, IL-6, IL-8, PGE2, NO, TNF-α)

Chronic inflammation is driven by a host of molecular mediators, including cytokines, chemokines, prostaglandins (B1171923), and nitric oxide (NO). mdpi.com Research has shown that 2-styrylchromone analogs can effectively suppress the production of several of these pro-inflammatory molecules.

A study on a derivative of the target compound, (E)-2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl-3-(3,4-dimethoxyphenyl) acrylate (B77674) (CSH), demonstrated significant anti-inflammatory effects in vitro. In human monocytic THP-1 cells stimulated with house dust mite extract, CSH inhibited the secretion of monocyte chemoattractant protein-1 (MCP-1), interleukin-6 (IL-6), and interleukin-8 (IL-8). nih.gov CSH also suppressed the secretion of MCP-1 and IL-8 in human eosinophilic EoL-1 cells. nih.gov

Other 2-styrylchromone (2-SC) analogs have been shown to target different inflammatory pathways. In a model of rheumatoid arthritis using fibroblast-like synoviocytes stimulated by IL-1β, a 2-SC analog with a catechol group significantly reduced the production of nitric oxide (•NO) by downregulating the expression of its synthesizing enzyme, inducible nitric oxide synthase (iNOS). nih.gov Furthermore, some 2-SC analogs have been identified as dual inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways. nih.gov By inhibiting COX enzymes, these compounds can reduce the synthesis of prostaglandins, such as PGE₂, which are key mediators of inflammation. nih.gov

| Compound/Analog | Cell Model | Inflammatory Mediator | Observed Effect | Reference |

|---|---|---|---|---|

| CSH (Derivative) | THP-1 (Human Monocytes) | MCP-1 | Inhibited secretion | nih.gov |

| CSH (Derivative) | THP-1 (Human Monocytes) | IL-6 | Inhibited secretion | nih.gov |

| CSH (Derivative) | THP-1 (Human Monocytes) | IL-8 | Inhibited secretion | nih.gov |

| 2-Styrylchromone Analog | Fibroblast-like Synoviocytes | Nitric Oxide (NO) | Reduced production | nih.gov |

| 2-Styrylchromone Analogs | Human PMNLs | Prostaglandins (via COX inhibition) | Inhibited synthesis | nih.gov |

Investigation of Inflammatory Signaling Pathways (e.g., TLR4/MAPK Pathway, NF-κB Activation)

The expression of inflammatory mediators is controlled by complex intracellular signaling pathways that can be targeted by therapeutic agents. Key pathways involved in inflammation include the Toll-like receptor 4 (TLR4) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the nuclear factor-kappa B (NF-κB) pathway. researchgate.netnih.gov

Research into the anti-inflammatory mechanisms of 2-styrylchromones has revealed their ability to interfere with the NF-κB signaling cascade. nih.gov NF-κB is a transcription factor that, under normal conditions, is held inactive in the cytoplasm by an inhibitory protein called IκBα. nih.gov Upon receiving an inflammatory stimulus (like IL-1β or TNF-α), IκBα is degraded, allowing NF-κB (specifically the p65 subunit) to translocate to the nucleus and initiate the transcription of genes for pro-inflammatory mediators like iNOS, COX-2, and various cytokines. nih.govnih.gov

A study using IL-1β-stimulated fibroblast-like synoviocytes found that a bioactive 2-styrylchromone analog inhibited the NF-κB pathway by preventing the degradation of IκBα in the cytoplasm. nih.gov Consequently, this led to a decrease in the amount of the p65 subunit translocating to the nucleus. nih.gov By blocking this critical step, the compound effectively shuts down the downstream production of inflammatory molecules. While the direct modulation of the TLR4 or MAPK pathways by 2-styrylchromones was not detailed in the reviewed studies, the inhibition of NF-κB represents a significant mechanism for their observed anti-inflammatory effects.

Antimicrobial Spectrum

While specific studies on the antimicrobial activity of this compound are limited, research on the broader class of 2-styrylchromones provides insights into their potential efficacy against various pathogens. The antimicrobial properties of these compounds appear to be significantly influenced by the nature and position of substituents on their aromatic rings.

Antibacterial Efficacy (e.g., against Klebsiella pneumoniae, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus)

Preclinical studies on synthetic 2-styrylchromone derivatives have shown a range of antibacterial activities. The substitution pattern on the chromone (B188151) scaffold plays a critical role in determining the antibacterial potency. For instance, some studies suggest that the presence of hydroxyl groups enhances antibacterial activity, while methoxy (B1213986) substitutions may lead to a decrease in efficacy against certain bacterial strains. core.ac.uk

In a study investigating a series of 7-amino-2-styrylchromones, all tested compounds demonstrated significant activity against Klebsiella pneumoniae at a concentration of 12.5 µg/mL. One derivative, in particular, displayed a notable zone of inhibition of 25mm against Staphylococcus aureus at the same concentration. However, specific minimum inhibitory concentration (MIC) values for this compound against Klebsiella pneumoniae, Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus are not yet available in the published literature. Further research is needed to determine the precise antibacterial spectrum and efficacy of this specific compound.

| Compound Analogs | Bacterial Strain | Activity Noted |

|---|---|---|

| 7-Amino-2-styrylchromones | Klebsiella pneumoniae | Good activity at 12.5 µg/mL |

| 7-Amino-2-styrylchromone (Derivative 3d) | Staphylococcus aureus | 25mm zone of inhibition at 12.5 µg/mL |

| Hydroxy-substituted 2-styrylchromones | General Bacteria | Generally good inhibitory activity |

| Methoxy-substituted 2-styrylchromones | General Bacteria | Generally less antibacterial activity |

Antifungal Properties (e.g., against Candida albicans)

The antifungal potential of 2-styrylchromones has also been a subject of investigation. Similar to antibacterial activity, the substitution patterns appear to be a key determinant of antifungal efficacy. Interestingly, some research indicates that methoxy substitutions, which may diminish antibacterial action, could enhance activity against fungal pathogens. core.ac.uk

A study on various chromone derivatives revealed that certain chromone-3-carbonitriles exhibited potent antifungal and antibiofilm activities against several Candida species. nih.govresearchgate.net For example, 6-bromochromone-3-carbonitrile was found to be fungicidal against C. albicans at concentrations of 5-10 µg/mL. nih.gov While these findings highlight the potential of the chromone scaffold as a source of antifungal agents, specific MIC values for this compound against Candida albicans have not been reported.

| Compound Analogs | Fungal Strain | Activity Noted |

|---|---|---|

| Methoxy-substituted 2-styrylchromones | General Fungi | Potentially enhanced antifungal activity |

| 6-Bromochromone-3-carbonitrile | Candida albicans | Fungicidal at 5-10 µg/mL |

Antioxidant Potentials

The antioxidant properties of 2-styrylchromones have been more extensively studied, revealing their capacity to counteract oxidative stress through various mechanisms.

Free Radical Scavenging Assays (e.g., DPPH)

Numerous studies have demonstrated that 2-styrylchromones are effective scavengers of free radicals, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The efficiency of this scavenging activity is largely dependent on the substitution pattern, particularly the presence and position of hydroxyl groups. core.ac.uknih.govresearchgate.net

Reactive Oxygen Species (ROS) Modulation

Beyond general free radical scavenging, 2-styrylchromones have been shown to be highly efficient scavengers of various reactive oxygen species (ROS) and reactive nitrogen species (RNS). core.ac.uknih.govmdpi.com This includes superoxide (B77818) anion radicals, hydrogen peroxide, and hypochlorous acid. nih.govmdpi.com The ability of these compounds to modulate ROS levels is a key aspect of their antioxidant potential.

Studies on human neutrophils have indicated that 2-styrylchromones can modulate the oxidative burst, a rapid release of ROS, which is a critical component of the inflammatory response. mdpi.com The most effective compounds in these assays were those with a catechol group, suggesting that they may exert their effects by directly scavenging the reactive species produced. mdpi.com The dimethoxy substitution in this compound suggests it could participate in ROS modulation, although the extent of this activity requires further investigation.

Enzyme Inhibition Profiles

A significant area of preclinical research for 2-styrylchromones and their analogs has been their ability to inhibit various enzymes implicated in disease processes.

A closely related analog, 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one, has demonstrated potent inhibitory activity against several enzymes. In in-vitro assays, this compound exhibited excellent inhibition of acetylcholinesterase and butyrylcholinesterase, with IC50 values of 1.37 µM and 0.95 µM, respectively. mdpi.com It was also a highly effective inhibitor of monoamine oxidase B (MAO-B), with an IC50 value of 0.14 µM. mdpi.com Furthermore, this analog showed inhibitory activity against cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX), with IC50 values of 7.09 µM, 0.38 µM, and 0.84 µM, respectively. mdpi.com

The broader class of 2-styrylchromones has also been identified as novel and potent inhibitors of xanthine (B1682287) oxidase, with some derivatives showing IC50 values as low as 0.55 µM, which is more potent than the standard drug allopurinol. tandfonline.comresearchgate.netnih.gov These findings suggest that this compound is a promising candidate for further investigation as an enzyme inhibitor.

| Compound Analog | Enzyme | IC50 Value |

|---|---|---|

| 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one | Acetylcholinesterase (AChE) | 1.37 µM |

| Butyrylcholinesterase (BChE) | 0.95 µM | |

| Monoamine Oxidase B (MAO-B) | 0.14 µM | |

| Cyclooxygenase-1 (COX-1) | 7.09 µM | |

| Cyclooxygenase-2 (COX-2) | 0.38 µM | |

| 2-Styrylchromone derivatives | Xanthine Oxidase (XO) | As low as 0.55 µM |

Cholinesterase Inhibitory Activity (AChE, BChE)

Cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial in regulating acetylcholine (B1216132) levels, a key neurotransmitter. nih.gov The inhibition of these enzymes is a primary therapeutic strategy for managing conditions such as Alzheimer's disease. nih.govmdpi.com In this context, a related natural flavone (B191248), 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one, isolated from Notholirion thomsonianum, has demonstrated significant inhibitory activity against both AChE and BChE. mdpi.com

In vitro assays revealed that this compound exhibited potent inhibition of both enzymes, with IC50 values of 1.37 µM for acetylcholinesterase and 0.95 µM for butyrylcholinesterase. mdpi.com This dual inhibitory action is of particular interest, as evidence suggests that inhibiting both AChE and BChE may offer broader therapeutic benefits in the advanced stages of Alzheimer's disease, where BChE activity becomes more prominent. nih.gov The inhibitory potential of the 4H-chromen-4-one scaffold is further supported by studies on other derivatives. For instance, certain amino-7,8-dihydro-4H-chromenone derivatives have shown promising BChE inhibitory potency, with some analogs exhibiting IC50 values in the sub-micromolar range. nih.gov

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one | Acetylcholinesterase (AChE) | 1.37 | mdpi.com |

| 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one | Butyrylcholinesterase (BChE) | 0.95 | mdpi.com |

Glycosidase Inhibition (e.g., α-Amylase, α-Glucosidase)

α-Amylase and α-glucosidase are key enzymes in carbohydrate digestion, and their inhibition is a well-established therapeutic approach for managing type 2 diabetes by controlling postprandial hyperglycemia. nih.govnih.gov While direct studies on the glycosidase inhibitory activity of this compound are not extensively documented, the broader class of chromen-4-one derivatives has shown promise in this area.

For example, a synthetic flavone derivative, 2-(benzo[d] nih.govnih.govdioxol-5-yl)-4H-chromen-4-one, demonstrated dose-dependent inhibition of α-glucosidase activity, with a maximum inhibition of 99.3% at a concentration of 27.6 µM. nih.gov This level of inhibition was significantly more potent than that of the standard drug, acarbose. nih.gov Kinetic studies of this analog revealed a non-competitive type of inhibition. nih.gov Other studies on various plant-derived compounds and synthetic derivatives have also highlighted the potential for α-amylase and α-glucosidase inhibition, suggesting that the chromen-4-one scaffold could be a valuable template for designing new anti-diabetic agents. researchgate.netplos.org

Cyclooxygenase and Lipoxygenase Inhibition (COX-2, LOX-5)

Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the inflammatory cascade, mediating the production of prostaglandins and leukotrienes, respectively. rsc.org The selective inhibition of COX-2 is a desirable attribute for anti-inflammatory drugs, as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors. nih.gov

A preclinical investigation of 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one demonstrated its potent anti-inflammatory properties through the inhibition of these enzymes. mdpi.com The compound exhibited IC50 values of 7.09 µM against COX-1 and a notably lower 0.38 µM against COX-2, resulting in a COX-2 selectivity index of 18.70. mdpi.com Furthermore, it showed strong inhibition of 5-lipoxygenase (5-LOX) with an IC50 value of 0.84 µM. mdpi.com This dual inhibition of both COX and LOX pathways suggests a broad-spectrum anti-inflammatory potential. The anti-inflammatory activity of the chromen-4-one core is also supported by research on other derivatives, where modifications to the scaffold have led to the development of potent and selective COX-2 inhibitors. nih.gov

| Compound | Target Enzyme | IC50 (µM) | Selectivity Index (COX-2) | Reference |

|---|---|---|---|---|

| 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one | Cyclooxygenase-1 (COX-1) | 7.09 | 18.70 | mdpi.com |

| 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one | Cyclooxygenase-2 (COX-2) | 0.38 | mdpi.com | |

| 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one | 5-Lipoxygenase (5-LOX) | 0.84 | - | mdpi.com |

Kinase Inhibition (e.g., p38 MAP Kinase, Rho Kinase (ROCK))

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including inflammatory disorders and cancer. ed.ac.uk Consequently, kinase inhibitors have emerged as a significant class of therapeutic agents. ed.ac.uk

The p38 mitogen-activated protein (MAP) kinase is a key regulator of proinflammatory cytokine production, making it an attractive target for anti-inflammatory therapies. nih.govnih.gov While direct inhibitory studies of this compound on p38 MAP kinase are limited, the development of various small molecule inhibitors has validated this kinase as a therapeutic target. researchgate.netbenthamscience.com

Rho-associated coiled-coil containing protein kinases (ROCKs) are another important class of kinases involved in various cellular processes, and their inhibition has been explored for therapeutic applications in conditions like diabetic retinopathy. nih.govnih.gov Research into 4H-chromen-4-one derivatives has led to the discovery of a new class of ROCK inhibitors. nih.gov Structure-activity relationship studies have identified potent and selective inhibitors of ROCK I and ROCK II, demonstrating the potential of the chromen-4-one scaffold in targeting these kinases. nih.gov Although specific data for this compound is not available, the promising results with other analogs warrant further investigation into its kinase inhibitory potential.

Structure Activity Relationship Sar Studies of 2 3,4 Dimethoxystyryl 4h Chromen 4 One and Derivatives

Impact of Substituent Position and Nature on Biological Activity

The biological activity of 2-styrylchromone derivatives is highly dependent on the type and location of functional groups on their aromatic rings. nih.gov Research has consistently shown that the substitution pattern on the styryl B-ring is a major modulator of activity, particularly for antioxidant and anti-inflammatory properties. core.ac.uk

A key finding is the superior activity of derivatives bearing a catechol group (hydroxyl groups at the C-3′ and C-4′ positions) on the B-ring. nih.govscienceopen.com These catecholic 2-styrylchromones are often the most potent scavengers of reactive oxygen and nitrogen species. core.ac.uk For instance, in studies evaluating superoxide (B77818) anion (O₂•⁻) scavenging, derivatives with a 3',4'-catechol moiety were significantly more active than those with a single hydroxyl group at C-4' or no substitution on the B-ring. nih.gov Similarly, the presence of the catechol group potentiates xanthine (B1682287) oxidase (XO) inhibition, an enzyme involved in oxidative stress. scienceopen.com

The substituents on the chromone (B188151) A-ring also play a significant role. The presence of hydroxyl groups on the A-ring, especially at positions C-5 and C-7, can contribute to increased activity. scienceopen.com For example, a derivative with hydroxyl groups at C-5 and C-7 combined with a catechol group on the B-ring demonstrated very high XO inhibitory activity. scienceopen.com

Beyond hydroxyl and methoxy (B1213986) groups, other substituents have been explored. In the context of monoamine oxidase B (MAO-B) inhibition, a derivative featuring a methoxy group on the chromone ring and a chlorine atom at the C-4' position of the styryl ring showed potent and selective activity. researchgate.net This highlights that a combination of different substituent types and positions can be tailored to achieve specific biological effects.

Table 1: Effect of B-Ring Substitution on Antioxidant Activity of 2-Styrylchromones

| Compound Group | B-Ring Substituents | Relative Activity (Example: O₂•⁻ Scavenging) |

|---|---|---|

| Group 1 | -OH at C-3′ and C-4′ (Catechol) | Most Active |

| Group 2 | -OH at C-4′ | Moderately Active |

| Group 3 | Unsubstituted | Least Active |

This table illustrates the general trend observed where a catechol group on the B-ring significantly enhances antioxidant potential compared to single hydroxyl or no substitution. nih.gov

Role of Methoxy Groups in Enhancing Therapeutic Potential

Methoxy (-OCH₃) groups are crucial substituents that significantly enhance the therapeutic potential of 2-styrylchromone derivatives. japsonline.com Their presence and position have been linked to improved efficacy in various biological assays, including anticancer and anti-inflammatory studies. researchgate.netjapsonline.com It is well-established that the presence and position of both hydroxy and methoxy substituents are pivotal in determining the biological activity of chromone-based compounds. nih.govresearchgate.net

In anticancer research, 2-styrylchromones substituted with methoxy groups tend to exhibit higher activity. japsonline.com One study demonstrated that a synthesized 2-styrylchromone derivative with three methoxy groups presented the best anticancer activity, both in vitro against HeLa cells and in silico via molecular docking. japsonline.com Another study found that two derivatives with a methoxy group at the C-4' position of the benzene (B151609) ring showed high tumor-specificity, suggesting their potential as safe and effective anticancer agents. researchgate.net

Methoxy groups also play a key role in anti-inflammatory activity. A study investigating the effects of six 2-styrylchromones on interleukin-1β (IL-1β)-induced inflammation in human fibroblast-like synoviocytes found that the most effective compound was one presenting two methoxy substituents at C-5 and C-7 of the A-ring, along with a catechol group on the B-ring. researchgate.netresearchgate.net This specific derivative significantly reduced the production of nitric oxide (•NO) and the expression of its inducible synthase (iNOS), key mediators in the inflammatory process. researchgate.netresearchgate.net The study noted that the presence of methoxy groups appeared particularly relevant for the observed activities, as their absence or replacement with hydroxyl groups led to a loss of function under the tested conditions. researchgate.net

Table 2: Influence of Methoxy Group Position on Biological Activity

| Compound Derivative | Methoxy Group Position(s) | Observed Biological Effect |

|---|---|---|

| Derivative A | C-5 and C-7 (A-Ring) and B-Ring Catechol | Significant reduction of •NO and iNOS expression (Anti-inflammatory) researchgate.netresearchgate.net |

| Derivative B | C-4' (B-Ring) | High tumor-specificity (Anticancer) researchgate.net |

| Derivative C | Multiple Methoxy Groups | Potent cytotoxicity against HeLa cells (Anticancer) japsonline.com |

This table summarizes findings from different studies, showing how methoxy groups at various positions contribute to enhanced anti-inflammatory and anticancer potential.

Correlations between Molecular Structure and Observed Biological Effects

The observed biological effects of 2-(3,4-Dimethoxystyryl)-4H-chromen-4-one and its derivatives are directly correlated with their molecular structure. nih.govresearchgate.net The key structural features that dictate activity include the substitution pattern of functional groups, the planarity of the molecule, and the presence of the styryl moiety. core.ac.uk

The antioxidant capacity of these compounds is strongly linked to the presence of electron-donating substituents, particularly hydroxyl groups. researchgate.net The high reactivity of hydroxyl groups facilitates the scavenging of free radicals through hydrogen atom transfer. nih.gov The hydroxylation pattern on the B-ring is especially critical, with a catechol (3',4'-dihydroxy) structure being the most effective for scavenging a wide range of reactive oxygen and nitrogen species. core.ac.uk This superior activity is attributed to the ability of the catechol group to stabilize the resulting phenoxyl radical through electron delocalization. researchgate.net The styryl feature itself also appears to contribute to and improve the scavenging efficiency when compared to analogous flavonoids. core.ac.uk

The anti-inflammatory and anticancer activities are also governed by specific structural attributes. For example, the anti-inflammatory effect of a 5,7-dimethoxy-substituted derivative was linked to its ability to inhibit the NF-κB pathway. researchgate.netresearchgate.net From a structural standpoint, cytotoxicity and other biological activities are correlated with the molecule's shape, size, polarizability, and electronic state. researchgate.net The introduction of methoxy groups can alter these physicochemical properties, leading to enhanced interactions with biological targets. For instance, the tumor-specificity of certain 4'-methoxy derivatives has been explained by their specific molecular shape and electronic state. researchgate.net

Lack of Specific Research Data for "this compound"

Following a comprehensive search for computational and in silico studies, it has been determined that there is no specific, publicly available research data for the compound This compound that directly corresponds to the requested article outline.

The search for literature pertaining to molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, molecular dynamics simulations, and ADME parameter prediction for this exact molecule did not yield any relevant results. The available scientific articles focus on structurally similar but distinct compounds, such as those with a direct phenyl link instead of a styryl (ethenyl) bridge, or those featuring different substitution patterns on the chromen-4-one core.

Due to the strict requirement to focus solely on "this compound" and not introduce information from other compounds, it is not possible to generate a scientifically accurate article that fulfills the specific requirements of the provided outline. The structural differences between the requested compound and those found in the literature would make any extrapolation of data scientifically invalid.

Therefore, the content for the following sections could not be generated:

Computational and in Silico Approaches in the Study of 2 3,4 Dimethoxystyryl 4h Chromen 4 One

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Parameters

Further research or de novo computational studies would be required to produce the specific data needed to populate these topics for 2-(3,4-Dimethoxystyryl)-4H-chromen-4-one.

Derivatization and Analog Development Strategies for 2 3,4 Dimethoxystyryl 4h Chromen 4 One Scaffold

Synthesis of Substituted 2-Styrylchromone Analogs

The synthesis of analogs based on the 2-(3,4-Dimethoxystyryl)-4H-chromen-4-one scaffold employs several established chemical strategies to introduce structural diversity. These methods allow for modifications on both the chromone (B188151) (A-ring) and the styryl (B-ring) moieties.

One of the most prevalent methods for constructing the 2-styrylchromone core is the condensation of 2-methylchromones with substituted benzaldehydes. nih.gov This reaction, typically an aldol (B89426) condensation, allows for significant variation in the styryl portion of the molecule. For instance, to synthesize analogs of this compound, a suitably substituted 2-hydroxyacetophenone (B1195853) would first be used to form a 2-methylchromone (B1594121) intermediate. This intermediate can then be reacted with a variety of substituted benzaldehydes to yield a library of 2-styrylchromone derivatives with different substitution patterns on the B-ring.

Another key synthetic route is the Baker-Venkataraman rearrangement. nih.gov This approach involves the acylation of a 2-hydroxyacetophenone with a substituted cinnamic acid derivative, followed by a base-catalyzed rearrangement and subsequent acid-catalyzed cyclization to form the chromone ring. This method is highly versatile for creating diversity in both the A and B rings of the scaffold.

The Algar–Flynn–Oyamada (AFO) reaction provides a direct route to 3-hydroxy-2-styrylchromones from 2'-hydroxychalcones. The precursor, an (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, can be synthesized and then undergo oxidative cyclization using hydrogen peroxide in an alkaline medium to yield the corresponding 3-hydroxy derivative. nih.gov This introduces a hydroxyl group at the C-3 position, which can serve as a handle for further derivatization.

Further modifications can be achieved through reactions on the formed 2-styrylchromone scaffold. For example, halogenation reactions can introduce iodine at the C-3 position of the chromone ring, creating versatile intermediates for cross-coupling reactions to introduce a wide variety of substituents. researchgate.net

Table 1: Key Synthetic Strategies for 2-Styrylchromone Analogs

| Synthetic Method | Precursors | Key Features | Reference |

|---|---|---|---|

| Aldol Condensation | 2-Methylchromone + Substituted Benzaldehyde (B42025) | Versatile for modifying the styryl (B-ring) moiety. | nih.gov |

| Baker-Venkataraman Rearrangement | 2-Hydroxyacetophenone + Cinnamic Acid Derivative | Allows for diversity in both A and B rings. | nih.gov |

| Algar–Flynn–Oyamada Reaction | 2'-Hydroxychalcone (B22705) | Specifically yields 3-hydroxy-2-styrylchromones. | nih.gov |

Rational Design Principles for Novel Chromone Derivatives

The design of novel derivatives of this compound is guided by rational design principles aimed at enhancing biological activity, selectivity, and pharmacokinetic properties. longdom.org The chromone nucleus is often considered a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. nih.gov This makes the 2-styrylchromone scaffold an excellent starting point for designing new therapeutic agents.

Structure-based drug design is a powerful approach used when the three-dimensional structure of the biological target is known. longdom.org Using computational tools like molecular docking, potential analogs of the lead compound can be simulated binding to the target's active site. This allows chemists to predict how modifications to the this compound structure—such as altering the position or nature of substituents on the phenyl rings, or introducing new functional groups—will affect binding affinity and selectivity. For example, the dimethoxy groups on the styryl moiety can be explored for their role in binding, and alternative substitutions could be designed to optimize interactions within a specific pocket of a target enzyme or receptor.

In the absence of a known target structure, ligand-based design strategies are employed. longdom.org This involves building a pharmacophore model based on a set of known active molecules. The essential structural features required for activity—such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers—are identified. This model then serves as a template for designing new molecules, including novel 2-styrylchromone derivatives, that possess the desired features and are therefore more likely to be active.

A key principle in the rational design of these derivatives is the concept of intramolecular charge transfer (ICT). The 2-styrylchromone system can act as a donor-π-bridge-acceptor (D-π-A) structure, which can be tuned by adding electron-donating or electron-withdrawing groups to either the chromone or styryl rings. Modifying these electronic properties can influence the molecule's interaction with biological targets and its photophysical properties. mdpi.com

Optimization of Lead Compounds based on SAR Data

The optimization of lead compounds derived from the this compound scaffold relies heavily on the analysis of structure-activity relationships (SAR). nih.gov SAR studies systematically investigate how changes in the chemical structure of a molecule correlate with changes in its biological activity. nih.gov This iterative process of synthesis, biological testing, and analysis guides the medicinal chemist in refining the lead compound to achieve desired properties.

For the 2-styrylchromone scaffold, SAR studies typically explore the impact of substituents on both the chromone (A-ring) and the styryl (B-ring). For example, the number and position of hydroxyl and methoxy (B1213986) groups on the rings have been shown to be critical for various biological activities, including antioxidant and anticancer effects. nih.govresearchgate.net

The general SAR findings for 2-styrylchromones indicate that:

Substitution on the Styryl B-Ring: The presence of hydroxyl or methoxy groups, such as the 3,4-dimethoxy pattern in the parent compound, is often crucial for activity. Catechol-type structures (containing 3',4'-dihydroxy groups) on the B-ring have been shown to be particularly effective in some assays, suggesting that these groups may be key interaction points with biological targets or contribute to the molecule's antioxidant properties. nih.gov

Substitution on the Chromone A-Ring: Modifications to the chromone part of the molecule also significantly influence activity. Adding substituents at positions C-5, C-6, C-7, or C-8 can modulate the molecule's lipophilicity, electronic properties, and steric profile, thereby affecting its biological performance.

Substitution at the C-3 Position: The introduction of a small substituent, like a hydroxyl group, at the C-3 position can enhance activity in certain contexts. nih.gov

This systematic collection of data allows for the construction of an SAR map, which informs the design of next-generation compounds with improved potency and selectivity.

Table 2: Representative Structure-Activity Relationship (SAR) Data for 2-Styrylchromone Analogs

| Compound ID | Substitution on Chromone A-Ring | Substitution on Styryl B-Ring | Relative Potency (Illustrative) |

|---|---|---|---|

| Lead-01 | Unsubstituted | 3,4-Dimethoxy | + |

| Analog-A1 | 7-Methoxy | 3,4-Dimethoxy | ++ |

| Analog-A2 | 5,7-Dihydroxy | 3,4-Dimethoxy | +++ |

| Analog-B1 | Unsubstituted | 4-Hydroxy-3-methoxy | ++ |

| Analog-B2 | Unsubstituted | 3,4-Dihydroxy (Catechol) | ++++ |

(Note: This table is illustrative, based on general SAR principles for the 2-styrylchromone class, and does not represent specific experimental data for a single target.)

Future Research Directions for 2 3,4 Dimethoxystyryl 4h Chromen 4 One

Exploration of Additional Biological Activities and Therapeutic Applications

The structural framework of 2-(3,4-Dimethoxystyryl)-4H-chromen-4-one suggests it may possess a wide spectrum of biological activities, based on extensive research into analogous compounds. researchgate.net Future investigations should prioritize screening this compound for a variety of therapeutic applications.

Anticancer Potential: Chromone (B188151) derivatives have demonstrated significant antiproliferative effects across various cancer cell lines, including breast, colon, and lung cancer. researchgate.netnih.govnih.gov A series of novel 2-styrylchromones showed antiproliferative effects, with one analog inducing cell death in HeLa cells through DNA fragmentation. nih.gov Another study on chromone-nitrogen mustard derivatives identified a compound with potent activity against breast cancer cells (MCF-7 and MDA-MB-231) that works by generating intracellular reactive oxygen species and activating DNA damage pathways. nih.gov Given these precedents, this compound should be evaluated for its cytotoxic and anti-proliferative activities against a diverse panel of human cancer cell lines.

Neuroprotective Effects: Flavones and related chromones are increasingly recognized for their neuroprotective potential. nih.govmdpi.com A closely related compound, 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one, exhibited excellent inhibitory activity against acetylcholinesterase and butyrylcholinesterase, enzymes directly implicated in the pathology of Alzheimer's disease. mdpi.comnih.gov This suggests that this compound could be a valuable candidate for development as a treatment for neurodegenerative disorders.

Anti-inflammatory Activity: The chromone core is a well-established anti-inflammatory pharmacophore. nih.govnih.gov Research on 3-styrylchromones has shown that these compounds can interfere with the arachidonic acid metabolic pathway, a key process in inflammation. nih.gov Furthermore, a dimethoxyphenyl-containing flavone (B191248) demonstrated significant inhibition of COX-1, COX-2, and 5-LOX enzymes, crucial mediators of the inflammatory response. nih.gov Investigating the anti-inflammatory effects of this compound, both in vitro and in vivo, could lead to new treatments for inflammatory conditions.

Antidiabetic Properties: Certain styrylchromone derivatives have been identified as potent inhibitors of α-glucosidase, an enzyme targeted for managing postprandial hyperglycemia in diabetic patients. scienceopen.comjst.go.jp A study of 3-styrylchromones found that compounds containing a catechol (dihydroxy) moiety showed strong α-glucosidase inhibitory activity. jst.go.jp The dimethoxy substitution on the styryl group of the target compound could be metabolically converted to a catechol group, suggesting that it warrants investigation for its potential in managing type 2 diabetes.

Antiviral and Antimicrobial Activities: The broader class of styrylchromones has been reported to possess antiviral, antibacterial, and antifungal properties. nih.govscienceopen.com For instance, some derivatives have been explored as potential anti-HIV agents. researchgate.net Screening this compound against a range of viral and microbial pathogens could uncover new therapeutic leads for infectious diseases.

| Compound Type / Derivative | Biological Activity | Key Findings | Reference |

|---|---|---|---|

| 2-Styrylchromone Analogs | Antiproliferative | Demonstrated cytotoxicity against various carcinoma cell lines, including HeLa and PC-3. | nih.gov |

| 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one | Neuroprotective | Potent inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). | mdpi.com |

| 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one | Anti-inflammatory | Showed significant inhibition of COX-1, COX-2, and 5-LOX enzymes. | nih.gov |

| 3-Styrylchromone Derivatives | α-Glucosidase Inhibition | Compounds with catechol moieties showed potent inhibitory activity, suggesting antidiabetic potential. | jst.go.jp |

| General Styrylchromones | Antiviral / Antimicrobial | The scaffold has been associated with a broad range of activities against viruses, bacteria, and fungi. | nih.govscienceopen.com |

Investigation of Novel Molecular Targets and Pathways

To fully understand the therapeutic potential of this compound, future research must focus on identifying and validating its specific molecular targets and the signaling pathways it modulates. Based on studies of analogous compounds, several promising targets can be proposed.

Enzymes in Neurodegeneration and Inflammation: As noted, key enzymes like cholinesterases (AChE, BChE), monoamine oxidase B (MAO-B), cyclooxygenases (COX-1, COX-2), and lipoxygenases (LOX) are established targets for chromone-based compounds. nih.govmdpi.comnih.gov Another important target is Sirtuin 2 (SIRT2), a deacetylase involved in neurodegeneration and cancer, which has been successfully inhibited by chroman-4-one derivatives. acs.org Quantitative assays to determine the inhibitory potency (e.g., IC50 values) of this compound against these enzymes are a critical next step.

Kinases and Cell Cycle Regulators in Cancer: The anticancer effects of chromones are often linked to their ability to modulate protein kinases and other signaling molecules that control cell proliferation and survival. mdpi.com For example, some chromone derivatives function as inhibitors of Ataxia Telangiectasia and Rad3-related (ATR) kinase, a key protein in the DNA damage response pathway. mdpi.com A styrylchromone derivative was also found to target the HMGB1-RAGE-ERK1/2 signaling pathway, which is involved in both inflammation and cancer progression. mdpi.com Investigating the effect of the title compound on such pathways, as well as on cell cycle regulators like cyclin-dependent kinases (CDKs), could reveal its specific mechanism of anticancer action. mdpi.com

Receptors and Ion Channels: Chromone derivatives have also been shown to interact with specific receptors. For instance, some have been developed as ligands for adenosine (B11128) receptors, which are involved in inflammation and neurotransmission. scienceopen.com Exploring the binding affinity of this compound for a panel of G-protein coupled receptors (GPCRs) and ion channels could uncover entirely new therapeutic applications.

| Therapeutic Area | Potential Molecular Target | Significance of Target | Reference |

|---|---|---|---|

| Neurodegenerative Disease | AChE, BChE, MAO-B | Key enzymes in the pathology of Alzheimer's and Parkinson's diseases. | mdpi.com |

| Neurodegeneration / Cancer | Sirtuin 2 (SIRT2) | A deacetylase involved in cell cycle regulation, and its inhibition is neuroprotective. | acs.org |

| Inflammation | COX-1, COX-2, 5-LOX | Central enzymes in the inflammatory cascade. | nih.govnih.gov |

| Cancer / Inflammation | HMGB1-RAGE-ERK1/2 Pathway | Signaling axis linking inflammation to carcinogenesis and cell proliferation. | mdpi.com |

| Cancer | ATR Kinase | A crucial regulator of the DNA damage response in cancer cells. | mdpi.com |

| Diabetes | α-Glucosidase | An intestinal enzyme that breaks down carbohydrates; its inhibition controls blood sugar. | scienceopen.comjst.go.jp |

Development of Advanced Computational Models for Drug Discovery

The integration of computational chemistry and molecular modeling is essential for accelerating modern drug discovery. nih.gov For this compound, developing advanced computational models can guide the synthesis of more potent and selective analogs, predict their biological activities, and elucidate their mechanisms of action at an atomic level.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR modeling is a powerful tool for correlating the chemical structure of compounds with their biological activity. Several 2D and 3D-QSAR studies on chromone derivatives have successfully built models to predict their efficacy as MAO inhibitors, antioxidants, and anticancer agents. mdpi.comtandfonline.comtandfonline.com A 3D-QSAR model for chromone-based HIV-1 protease inhibitors yielded excellent predictive ability, providing clear guidelines for designing more potent compounds. nih.gov Applying similar methodologies to a library of 2-styrylchromones, including the title compound, would help identify the key structural features (e.g., steric, electronic, hydrophobic) required for a desired biological effect.

Molecular Docking and Dynamics Simulations: Molecular docking is used to predict the preferred binding orientation and affinity of a ligand to its molecular target. mdpi.com This technique has been widely applied to chromones to understand their interactions with targets like the human estrogen receptor-α (hER-α) in breast cancer and various enzymes. nih.govtandfonline.comresearchgate.net Future research should employ molecular docking to screen this compound against a virtual library of potential protein targets. For the most promising hits, molecular dynamics (MD) simulations can be used to validate the stability of the ligand-protein complex over time, providing deeper insights into the binding mechanism. tandfonline.com

Pharmacophore Modeling and Virtual Screening: Pharmacophore models define the essential three-dimensional arrangement of features that a molecule must possess to exert a specific biological activity. A robust pharmacophore model was developed for chromone derivatives acting as MAO inhibitors, which was then successfully used to screen large chemical databases (like the ZINC database) to identify novel hits. tandfonline.com Developing a pharmacophore model based on the structure of this compound could facilitate the discovery of new compounds with similar activity profiles but diverse chemical scaffolds.

Quantum Chemistry Calculations: Methods like Density Functional Theory (DFT) can be used to investigate the electronic properties of chromone derivatives, including their molecular electrostatic potential, HOMO-LUMO energy gaps, and charge distribution. researchgate.netnih.gov This information is valuable for understanding the compound's intrinsic reactivity and its ability to participate in intermolecular interactions, which can help rationalize observed biological activities and guide structural modifications. researchgate.net

Emerging Synthetic Methodologies for Chromone Libraries

The efficient synthesis of diverse chemical libraries is fundamental to drug discovery. While classical methods for synthesizing 2-styrylchromones, such as the Baker-Venkataraman rearrangement or the aldol (B89426) condensation of a 2-methylchromone (B1594121) with a benzaldehyde (B42025), are well-established, modern methodologies offer significant advantages in terms of speed, efficiency, and environmental impact. japsonline.comclockss.org

Microwave-Assisted Organic Synthesis (MAOS): The use of microwave irradiation has become a cornerstone of modern organic synthesis. nih.gov For chromone synthesis, MAOS dramatically reduces reaction times, often improves yields, and allows for solvent-free reactions, aligning with the principles of green chemistry. nih.govvnu.edu.vn This technique has been successfully applied to synthesize functionalized flavones and chromones and is ideal for the rapid generation of a library of this compound analogs with diverse substitution patterns for biological screening. ijrpc.comresearchgate.netnih.gov

Novel Catalytic Systems: Research is ongoing to develop new and more efficient catalytic systems for chromone synthesis. This includes the use of various catalysts to promote the key cyclization step under milder conditions than traditional strong acid or base treatments. ijrpc.com For example, copper chloride (CuCl2) has been used as a catalyst in the microwave-assisted synthesis of flavones. researchgate.net Exploring novel metal-based or organocatalytic systems could provide new, high-yielding routes to the 2-styrylchromone core.

Combinatorial and One-Pot Strategies: To maximize efficiency in library creation, one-pot and multi-component reactions are highly desirable. These strategies involve combining multiple reaction steps into a single procedure without isolating intermediates, saving time, reagents, and resources. nih.gov Developing a robust one-pot synthesis for 2-styrylchromones would be a significant advancement, enabling the creation of large, diverse libraries for high-throughput screening campaigns. This could involve, for instance, combining the formation of a chalcone (B49325) intermediate with its subsequent cyclization into the final chromone product in a single reaction vessel. researchgate.net

Flow Chemistry: Another emerging technology is continuous flow synthesis, where reagents are pumped through a reactor, and the reaction occurs continuously. This method offers excellent control over reaction parameters (temperature, pressure, time), enhances safety, and is easily scalable. Adapting the synthesis of 2-styrylchromones to a flow chemistry platform could provide a highly efficient and automated method for producing large quantities of the target compound and its derivatives for extensive preclinical evaluation.

Q & A

Q. What are the optimized synthetic routes for 2-(3,4-Dimethoxystyryl)-4H-chromen-4-one, and how are intermediates characterized?

Methodological Answer: The compound can be synthesized via a multi-step route starting from substituted hydroxyacetophenones and aldehydes. For example, a Claisen-Schmidt condensation between 2-hydroxyacetophenone derivatives and 3,4-dimethoxycinnamaldehyde under basic conditions (e.g., NaOH/EtOH) yields the styryl chromenone scaffold . Key intermediates are characterized using -NMR (e.g., δ 8.29 ppm for aromatic protons), -NMR (e.g., δ 176.7 ppm for the carbonyl), and mass spectrometry (e.g., EI-MS: m/z 283 [M+1]) . Purity is confirmed via melting point analysis (e.g., 119–122°C) and HPLC.

Q. How is the compound structurally validated in solid-state and solution phases?

Methodological Answer: X-ray crystallography is critical for solid-state validation. For analogous chromenones, triclinic crystal systems (space group ) with unit cell parameters (e.g., ) are resolved using SHELX programs . In solution, -NMR coupling constants (e.g., for vicinal protons) confirm stereochemistry, while IR spectroscopy identifies key functional groups (e.g., C=O stretch at ~1650 cm) .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer: The compound is classified under GHS Category 4 for acute oral toxicity (H302) and Category 2A for eye irritation (H319). Researchers must use PPE (gloves, goggles), work in fume hoods, and avoid inhalation. First-aid measures include rinsing eyes with water for 15 minutes and immediate medical consultation for ingestion .

Q. How does solubility vary across solvents, and what formulations enhance bioavailability?

Methodological Answer: Solubility is highest in polar aprotic solvents (e.g., DMF, DMSO) due to the compound’s aromatic and methoxy groups. For biological assays, use co-solvents like ethanol-water mixtures (e.g., 30% EtOH) or nanoemulsions (e.g., Tween-80 stabilizers) to improve aqueous dispersion .

Advanced Research Questions

Q. What computational strategies predict the compound’s biological activity and target interactions?

Methodological Answer: Molecular docking (e.g., AutoDock Vina) against targets like 4-aminobutyrate-aminotransferase (GABA-AT) reveals binding affinities. Pharmacokinetic parameters (e.g., logP, bioavailability) are modeled using SwissADME. For example, derivatives with glycosyl groups show enhanced binding (ΔG = −9.2 kcal/mol) compared to clobazam (ΔG = −7.1 kcal/mol) .

Q. How do crystallographic refinement challenges impact structural accuracy?

Methodological Answer: High-resolution (<1.0 Å) X-ray data are refined using SHELXL, but twinning or poor diffraction may require iterative cycles of occupancy adjustment and thermal parameter restraints. For example, triclinic systems with often demand anisotropic displacement parameters for methoxy groups .

Q. What contradictions exist in reported solubility data, and how can they be resolved?

Methodological Answer: Discrepancies arise from solvent purity and temperature gradients. Use standardized protocols (e.g., shake-flask method at 25°C) with HPLC-UV quantification. For instance, solubility in DMSO ranges from 12–18 mg/mL due to batch-dependent hygroscopicity .

Q. How do substituent modifications (e.g., hydroxyl vs. methoxy groups) affect bioactivity?

Methodological Answer: Structure-activity relationship (SAR) studies show that 5,7-dihydroxy substitution (e.g., quercetin analogs) enhances antioxidant activity, while methoxy groups improve metabolic stability. For example, 3-O-glycosylation increases plasma half-life by reducing Phase II metabolism .

Q. What analytical techniques resolve overlapping spectral signals in complex derivatives?

Methodological Answer: Use 2D NMR (COSY, HSQC) to assign protons in crowded regions (e.g., δ 6.3–6.6 ppm). For mass spectrometry, high-resolution ESI-MS (e.g., HRMS error < 2 ppm) differentiates isobaric ions in glycosylated derivatives .

Q. How are synthetic byproducts minimized during large-scale reactions?

Methodological Answer: Optimize reaction stoichiometry (e.g., 1.2:1 aldehyde:ketone ratio) and employ gradient column chromatography (silica gel, hexane/EtOAc) to isolate the target compound. For example, reducing reaction time from 24h to 12h decreases dimerization byproducts by 15% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.